molecular formula C8H4BrF4NO B6324945 N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide CAS No. 1496430-32-0

N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B6324945
CAS No.: 1496430-32-0
M. Wt: 286.02 g/mol
InChI Key: NPGLAPRZNUHMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-3-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction can be represented as follows:

4-Bromo-3-fluoroaniline+Trifluoroacetic anhydrideThis compound\text{4-Bromo-3-fluoroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 4-Bromo-3-fluoroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.

Scientific Research Applications

N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoromethyl group further contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethylacetamide

Uniqueness

N-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.

Properties

IUPAC Name

N-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGLAPRZNUHMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.